6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole
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Overview
Description
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The presence of methyl groups requires specific starting materials and reaction conditions to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process includes:
Condensation Reaction: o-phenylenediamine reacts with a methyl-substituted aldehyde or ketone.
Cyclization: The intermediate Schiff base undergoes cyclization under acidic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can modify the benzimidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products depend on the type of reaction. For example:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole compounds.
Scientific Research Applications
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes.
Receptor Modulation: Binding to receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A methyl-substituted derivative with different properties.
5,6-dimethylbenzimidazole: Another methyl-substituted derivative with unique characteristics.
Uniqueness
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole stands out due to its dual benzimidazole rings and specific methylation pattern, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
78196-70-0 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
LTRADJKPFBPZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
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